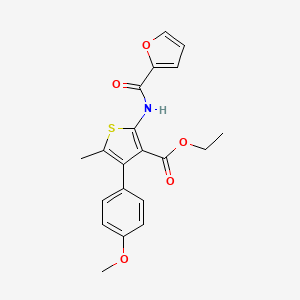![molecular formula C18H26N2O4 B2768864 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380142-67-4](/img/structure/B2768864.png)
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, also known as CTDP-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research studies. CTDP-1 is a small molecule inhibitor that has been shown to modulate RNA polymerase II (RNAPII) activity, making it a valuable tool for investigating gene expression and transcriptional regulation.
Wirkmechanismus
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide works by inhibiting the activity of RNAPII, which is responsible for transcribing DNA into RNA. By blocking this activity, 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide can modulate gene expression and affect cellular processes that are regulated by transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide are still being studied, but it is thought to have a wide range of effects on cellular processes that are regulated by transcription. These effects may include changes in gene expression, alterations in cellular differentiation, and modulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is its specificity for RNAPII, which allows researchers to investigate the role of transcription in a variety of cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are many potential future directions for research involving 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, including investigations into its effects on different cell types and its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide and its mechanisms of action.
Synthesemethoden
The synthesis of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-morpholinyl)cyclobutylmethylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been used in a variety of research studies, including investigations into the regulation of gene expression in cancer cells and the role of RNAPII in cellular differentiation. It has also been used to study the effects of transcriptional inhibitors on the immune response and to investigate the mechanisms of action of other small molecule inhibitors.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-14-5-3-6-15(23-2)16(14)17(21)19-13-18(7-4-8-18)20-9-11-24-12-10-20/h3,5-6H,4,7-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHLWWWTXTOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)


![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2768800.png)


![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)